4-Bromo-2-chloro-3-iodopyridine
Overview
Description
4-Bromo-2-chloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Halogenated pyridines, such as this compound, are often used in organic synthesis due to their reactivity . They can act as intermediates in the synthesis of various complex organic compounds .
Mode of Action
The mode of action of 4-Bromo-2-chloro-3-iodopyridine primarily involves its reactivity with other compounds in chemical reactions . The presence of halogen atoms (bromine, chlorine, and iodine) in the pyridine ring offers multiple pathways for chemical interactions and transformations .
Biochemical Pathways
Halogenated pyridines are known to participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the context of their use .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the reactions it is involved in and the compounds it interacts with . As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions under which it is stored or used, as well as the presence of other reactive species . Careful control of these factors is essential to ensure its effective use in chemical reactions .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions often involves halogen bonding, hydrogen bonding, and hydrophobic interactions, which can affect the conformation and stability of the target biomolecules .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, this compound can affect metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding often involves interactions with the halogen atoms, which can form halogen bonds with electron-rich regions of the target molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo chemical degradation, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the biological response to the compound changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that may have different biological activities. The interactions with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production, biosynthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be transported into cells via membrane transporters, where it can interact with intracellular targets. Additionally, binding proteins can sequester the compound in specific cellular compartments, modulating its availability and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
4-bromo-2-chloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKCOVKKTNNOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654792 | |
Record name | 4-Bromo-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916203-52-6 | |
Record name | 4-Bromo-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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